molecular formula C16H16N2O4 B1448751 3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid CAS No. 1881328-42-2

3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid

Cat. No.: B1448751
CAS No.: 1881328-42-2
M. Wt: 300.31 g/mol
InChI Key: KOMPMHRRFCMZBI-UHFFFAOYSA-N
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Description

3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid is a complex organic compound that features a pyridine ring substituted with a benzyloxycarbonylamino group and a propanoic acid moiety

Mechanism of Action

Target of Action

The primary target of 3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid It is suggested that it may act as a bidentate chelating agent for the chelation of rare-earth ions, eu 3+ and tb 3+ .

Mode of Action

The exact mode of action of This compound It is suggested that it may enhance fluorescence in sol-gels through its interaction with its targets .

Biochemical Pathways

The specific biochemical pathways affected by This compound It is suggested that it may be involved in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Benzyloxycarbonylamino Group: The benzyloxycarbonyl (Cbz) group is introduced via a reaction with benzyl chloroformate in the presence of a base, such as triethylamine.

    Attachment of the Propanoic Acid Moiety: The propanoic acid group can be introduced through a Grignard reaction, where a Grignard reagent reacts with a suitable precursor to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Aminopyridin-3-yl)propanoic acid: Lacks the benzyloxycarbonyl group, which may affect its binding affinity and specificity.

    3-(5-(Methoxycarbonylamino)pyridin-3-yl)propanoic acid: Contains a methoxycarbonyl group instead of a benzyloxycarbonyl group, potentially altering its reactivity and solubility.

Uniqueness

3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid is unique due to the presence of the benzyloxycarbonyl group, which can enhance its stability and binding properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[5-(phenylmethoxycarbonylamino)pyridin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-15(20)7-6-13-8-14(10-17-9-13)18-16(21)22-11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMPMHRRFCMZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CN=CC(=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid
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3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid
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3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid
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3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid
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3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid

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